molecular formula C25H22BrClN2O4 B4943266 METHYL 2-(N-{[5-BROMO-2-(2-CHLOROBENZAMIDO)PHENYL](PHENYL)METHYL}ACETAMIDO)ACETATE CAS No. 5807-03-4

METHYL 2-(N-{[5-BROMO-2-(2-CHLOROBENZAMIDO)PHENYL](PHENYL)METHYL}ACETAMIDO)ACETATE

Cat. No.: B4943266
CAS No.: 5807-03-4
M. Wt: 529.8 g/mol
InChI Key: GSPWQWXABHYRBK-UHFFFAOYSA-N
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Description

Methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate is a complex organic compound with a unique structure that includes bromine, chlorine, and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate include:

Uniqueness

What sets methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[acetyl-[[5-bromo-2-[(2-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrClN2O4/c1-16(30)29(15-23(31)33-2)24(17-8-4-3-5-9-17)20-14-18(26)12-13-22(20)28-25(32)19-10-6-7-11-21(19)27/h3-14,24H,15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPWQWXABHYRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)OC)C(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386717
Record name AC1MFDYA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5807-03-4
Record name AC1MFDYA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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